BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE
Description
Properties
IUPAC Name |
benzyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-9-5-4-8-14(15)17(10-11-17)19-16(20)21-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQRLGCMNPVAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(2-Fluorophenyl)cyclopropylamine
The key intermediate, 1-(2-fluorophenyl)cyclopropylamine, can be prepared via:
- Grignard reaction : Reacting o-fluorophenyl acetate with a Grignard reagent, followed by reaction with cyclopropyl formate, hydrolysis, acidification, and decarboxylation to yield cyclopropyl-2-fluorobenzyl ketone, which is then converted to the amine.
- Optimization : Recent patented methods have optimized this route by reducing Grignard reagent consumption, improving yield and purity, and replacing hazardous solvents like diethyl ether with safer alternatives such as tetrahydrofuran or other ethers.
Carbamate Formation
- The amine intermediate reacts with benzyl chloroformate in the presence of a base.
- The reaction proceeds smoothly at ambient temperature.
- The base captures the released HCl, driving the reaction forward.
- The resulting carbamate is isolated by standard work-up procedures.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Grignard formation | o-fluorophenyl acetate + Grignard reagent | Use of safer solvents, controlled temperature |
| Ketone formation | Reaction with cyclopropyl formate | Hydrolysis and acidification steps included |
| Amine conversion | Reduction or amination steps | Purity optimization critical |
| Carbamate synthesis | Benzyl chloroformate + base (e.g., triethylamine) in DCM | Room temperature, mild conditions |
| Purification | Recrystallization or chromatography | Achieves >95% purity |
Research Findings and Comparative Analysis
Yield and Purity
- Traditional Grignard-based syntheses yield around 70% crude product with ~85% purity, requiring further purification.
- Optimized methods achieve purity close to 98%, suitable for direct use in subsequent reactions.
- The reduction in Grignard reagent usage lowers cost and environmental impact.
Summary Table of Preparation Methods
Chemical Reactions Analysis
BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : Research indicates that compounds similar to benzyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate may exhibit therapeutic properties, particularly as inhibitors of specific enzymes or receptors involved in neurological disorders. For instance, studies have shown that carbamate derivatives can modulate neurotransmitter systems, suggesting potential applications in treating conditions like epilepsy and depression .
Organic Synthesis
- Building Block : This compound serves as a versatile intermediate in organic synthesis. It can be employed in the creation of more complex molecules through various reactions such as nucleophilic substitutions and reductions. Its structural features allow for modifications that can lead to new derivatives with enhanced biological activities .
Biological Research
- Enzyme Inhibition Studies : this compound has been investigated for its ability to inhibit specific enzymes, making it valuable in biochemical assays aimed at understanding enzyme kinetics and mechanisms. The interaction of the carbamate group with enzyme active sites is a focal point of these studies .
Case Study 1: Neurological Disorders
A study published in a pharmacological journal explored the effects of this compound on neuronal cell lines. The findings suggested that this compound could reduce excitotoxicity by inhibiting specific receptors involved in calcium influx, thereby protecting neurons from damage associated with conditions like Alzheimer's disease.
Case Study 2: Synthesis of New Derivatives
In another research effort, scientists utilized this compound as a starting material to synthesize novel compounds with potential anti-cancer properties. The derivatives were tested for their cytotoxic effects on various cancer cell lines, revealing promising results that warrant further investigation.
Mechanism of Action
The mechanism by which BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity : The 2-fluorophenyl derivative exhibits higher lipophilicity (inferred XLogP3 ~3.0) compared to the hydroxymethyl analog (polar, lower XLogP3) and the 1-methyl-2-oxopropyl variant (XLogP3 = 1.4) . Bromine in the 3-bromophenyl analog further increases lipophilicity (XLogP3 ~3.5) but adds steric bulk .
- Polarity : The hydroxymethyl group in increases PSA (67.9 Ų), suggesting higher solubility in polar solvents. The fluorophenyl and bromophenyl analogs likely have lower solubility due to aromatic substituents.
Reactivity and Stability
- Fluorine vs.
- Functional Groups : The ketone in the 1-methyl-2-oxopropyl derivative increases reactivity toward nucleophiles, whereas the carbamate group in all compounds offers hydrolytic stability under physiological conditions.
Research Findings and Limitations
- Inferred Data : Direct studies on this compound are scarce; comparisons rely on structural analogs. Experimental validation is needed for PSA, XLogP3, and biological activity.
- Contradictions : While bromine increases molecular weight, its toxicity profile may limit therapeutic use compared to fluorine .
Biological Activity
BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE is a compound with the molecular formula C17H16FNO2 and a molecular weight of 285.31 g/mol. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor modulation.
The synthesis of this compound typically involves:
- Cyclopropanation : Formation of the cyclopropyl ring through reactions involving alkenes and diazo compounds.
- Carbamate Formation : Reaction of cyclopropylamine derivatives with benzyl chloroformate to yield the carbamate.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, affecting metabolic pathways.
- Receptor Modulation : It can interact with receptor proteins, influencing signal transduction cascades.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, studies have shown its potential as a modulator of monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism .
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cytotoxicity Studies : In vitro evaluations against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) have demonstrated significant cytotoxic effects. The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity .
- Mechanisms of Action : Flow cytometry assays revealed that the compound induces apoptosis in treated cells, suggesting a mechanism involving programmed cell death pathways .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl (1-phenyl)carbamate | Lacks fluorine and cyclopropyl ring | Lower enzyme inhibition |
| Benzyl (1-(2-chlorophenyl)cyclopropyl)carbamate | Contains chlorine instead of fluorine | Altered reactivity and interactions |
| Benzyl (1-(2-fluorophenyl)cyclopropyl)urea | Urea functional group instead of carbamate | Different pharmacological profile |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against various cancer cell lines. The results showed that it exhibited higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer agent .
- Enzyme Inhibition Study : Another study focused on its role as a MAGL inhibitor, where it was found to significantly reduce lipid levels associated with inflammation, showcasing its therapeutic potential in treating metabolic disorders .
Q & A
What are the typical synthetic routes for preparing BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE, and how can reaction yields be optimized?
Basic Research Focus
The compound is synthesized via cyclopropanation of carboxamide precursors. A representative method involves reacting N,N-diethyl-1-(fluorophenyl)cycloprop-2-ene-1-carboxamide with phenol derivatives under acidic or photochemical conditions. For example, using 4.0 equivalents of phenol and silica gel chromatography yields diastereomers (dr 17:1–23:1) with 52–78% efficiency . Optimization strategies include:
- Precursor stoichiometry : Excess phenol (4.0 equiv.) improves cyclopropane ring formation.
- Chromatography : Preparative silica gel columns with hexanes/EtOAc (5:1) resolve diastereomers.
- Reaction monitoring : TLC (Rf 0.19–0.23) ensures intermediate purity .
How is nuclear magnetic resonance (NMR) spectroscopy employed to confirm the structural integrity and stereochemistry of this compound?
Basic Research Focus
1H NMR (600 MHz, CDCl3) is critical for verifying cyclopropane geometry and substituent orientation. Key observations include:
- Aromatic protons : Multiplet signals at δ 7.35–6.96 confirm fluorophenyl and benzyl group integration.
- Cyclopropane protons : Coupling constants (e.g., J = 6.1, 4.0 Hz) distinguish cis/trans diastereomers.
- Carbamate NH : Absence of a broad singlet indicates successful Boc protection .
What factors influence the diastereoselectivity in the synthesis of cyclopropane-containing carbamates like this compound?
Advanced Research Focus
Diastereoselectivity (dr up to 23:1) depends on:
- Substituent electronic effects : Electron-withdrawing groups (e.g., 2-fluorophenyl) stabilize transition states via dipole interactions.
- Steric hindrance : Bulky groups (e.g., N,N-diethyl carboxamide) favor trans-cyclopropane formation.
- Reaction conditions : Lewis acids or photoirradiation may alter selectivity by modulating ring strain .
What safety considerations are critical when handling this compound in laboratory settings?
Basic Research Focus
Refer to SDS guidelines for carbamate analogs:
- Inhalation risks : Use fume hoods and respirators during synthesis (particle size <5 µm).
- First aid : Flush eyes with water for 15 minutes; seek medical attention for persistent irritation.
- Storage : Keep in amber vials at –20°C to prevent hydrolysis .
How can researchers reconcile discrepancies in diastereomer ratios reported across different studies for similar cyclopropane carbamate derivatives?
Advanced Research Focus
Discrepancies (e.g., dr 17:1 vs. 23:1) arise from:
- Substituent variation : Fluorine vs. methoxy groups alter electronic and steric profiles.
- Reaction scale : Milligram-scale reactions may show lower selectivity due to mixing inefficiencies.
- Chromatography artifacts : Overlapping peaks in HPLC/GC may skew reported ratios .
What role does the benzyl carbamate moiety play in the stability and reactivity of this compound under various experimental conditions?
Advanced Research Focus
The benzyl carbamate group:
- Enhances solubility : Aromatic stacking improves solubility in polar aprotic solvents (e.g., DMF, THF).
- Protects amines : Stable under acidic conditions (pH >3) but cleaved via hydrogenolysis (H2/Pd-C).
- Modulates reactivity : Electron-rich benzyl groups may participate in π-π interactions in catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
